disacarídeos
Disaccharides are a class of carbohydrates consisting of two monosaccharide units linked together. Common examples include sucrose (table sugar), lactose (milk sugar), and maltose (malt sugar). Sucrose, composed of glucose and fructose, is widely used in food and beverage industries for its sweet taste and preservative properties. Lactose, a disaccharide made up of galactose and glucose, is crucial in the dairy industry but can be an issue for individuals with lactose intolerance. Maltose, formed by two glucose molecules, plays significant roles in caramelization processes and fermentation. Disaccharides not only contribute to the flavor and texture of food products but also serve as essential energy sources and intermediates in biosynthetic pathways within living organisms.

Literatura Relacionada
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises
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